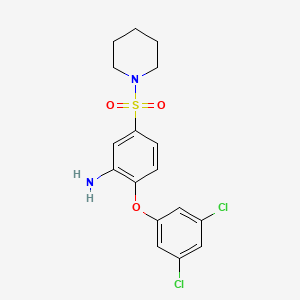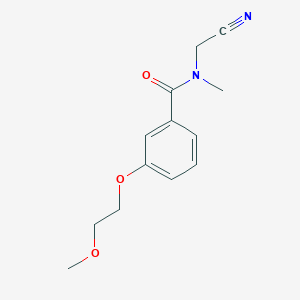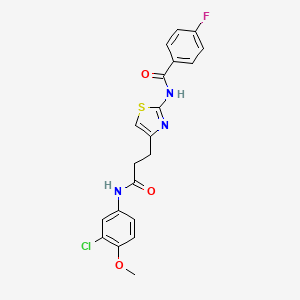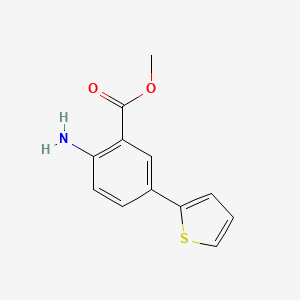
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dichlorophenoxy group and a piperidine-1-sulfonyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 3,5-Dichlorophenoxy Aniline: The 3,5-dichlorophenol is then reacted with aniline in the presence of a base such as sodium hydroxide to form 3,5-dichlorophenoxy aniline.
Sulfonylation: The final step involves the sulfonylation of the aniline derivative with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline or sulfonyl derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy and sulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenoxy)aniline: Lacks the piperidine-1-sulfonyl group.
5-(Piperidine-1-sulfonyl)aniline: Lacks the dichlorophenoxy group.
2-(3,5-Dichlorophenoxy)-5-methylaniline: Contains a methyl group instead of the piperidine-1-sulfonyl group.
Uniqueness
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is unique due to the combination of the dichlorophenoxy and piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c18-12-8-13(19)10-14(9-12)24-17-5-4-15(11-16(17)20)25(22,23)21-6-2-1-3-7-21/h4-5,8-11H,1-3,6-7,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMZQAIUBZVBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC(=CC(=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)
![8-(5-chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2842787.png)

![2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2842789.png)
![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)
![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)
![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)
![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)
